molecular formula C13H11F3N2O3 B3334828 Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1004193-78-5

Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3334828
CAS No.: 1004193-78-5
M. Wt: 300.23 g/mol
InChI Key: OVOUTNXAAWPRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate is a high-purity chemical intermediate designed for professional research and development applications, particularly in the fields of agrochemistry and pharmaceutical sciences. This compound features a pyrazole core that is substituted at the N-1 position with a phenoxymethyl linker and a 3-(trifluoromethyl)phenyl group, a structural motif recognized for its potential to enhance biological activity and optimize physicochemical properties in active molecules . The methyl ester functional group provides a versatile handle for further synthetic modifications, notably serving as a protected form of the corresponding carboxylic acid, 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid . Research indicates that structurally related 3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have demonstrated significant promise as antifungal agents, exhibiting activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum by potentially acting as inhibitors of mitochondrial succinate dehydrogenase . This compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-20-12(19)11-5-6-18(17-11)8-21-10-4-2-3-9(7-10)13(14,15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUTNXAAWPRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151829
Record name Methyl 1-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-78-5
Record name Methyl 1-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a trifluoromethylated phenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide under an argon atmosphere and heated to 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures can interact with targets such as:

  • Enzymes : Potential inhibition of enzymes linked to cancer metabolism.
  • Receptors : Binding affinity studies suggest possible interactions with various biological receptors.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidStructureContains a carboxylic acid instead of an ester
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylateStructureDifferent positioning of the trifluoromethyl group
5-[3-(trifluoro-methyl)phenoxy]-1H-pyrazole-4-carboxylic acidStructureDifferent functional groups affecting solubility

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies show significant antifungal and antibacterial properties against pathogens such as Candida albicans and Staphylococcus aureus.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Candida albicans32
Staphylococcus aureus16
Escherichia coli64

Drug Development

The compound is being explored for its potential in treating various diseases, including:

  • Cancer : Exhibits properties that may induce cell cycle arrest and apoptosis in cancer cells.
  • Infectious Diseases : Its derivatives are being evaluated for their efficacy against resistant bacterial strains.

Case Studies

A notable study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of related pyrazole derivatives. The findings indicated that modifications on the trifluoromethyl group significantly affect the potency against various cancer types. Derivatives with enhanced lipophilicity demonstrated improved bioavailability and efficacy in vivo.

Study Highlights

  • Objective : To evaluate the impact of structural modifications on biological activity.
  • Methodology : SAR analysis using various pyrazole derivatives.
  • Results : Identified key modifications that enhance therapeutic potential.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules, particularly in agrochemicals and materials science. Its unique properties contribute to the development of materials with high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phenoxy and pyrazole groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

Positional Isomers
  • Methyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9): Differs in the carboxylate position (4 vs. 3) and lacks the phenoxymethyl group.
  • Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 113100-53-1) : Replaces the trifluoromethyl group with difluoromethyl, reducing electronegativity and steric bulk, which may impact reactivity and biological activity .
Functional Group Modifications
  • Methyl 1-(4-Formylphenyl)-1H-pyrazole-3-carboxylate (CAS 1365939-51-0): Substitutes the trifluoromethylphenoxymethyl group with a formylphenyl moiety. The formyl group introduces electrophilic reactivity, enabling further derivatization (e.g., Schiff base formation) .
  • 1-Methyl-3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid (CAS 141573-95-7) : The carboxylic acid analog of the target compound, generated via ester hydrolysis. The free carboxylate enhances solubility but reduces membrane permeability compared to the methyl ester .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) CAS Number
Target Compound C₁₂H₉F₃N₂O₃ 286.21 3-COOCH₃, 1-(phenoxymethyl-CF₃) N/A 1004193-05-8*
Methyl 1-(4-Formylphenyl)-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 238.22 3-COOCH₃, 1-(4-formylphenyl) N/A 1365939-51-0
1-Methyl-3-(trifluoromethyl)-pyrazole-5-carboxylic Acid C₆H₅F₃N₂O₂ 194.11 5-COOH, 1-CH₃, 3-CF₃ High 141573-95-7
Ethyl 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylate C₈H₁₀F₂N₂O₂ 204.17 4-COOEt, 1-CH₃, 3-CF₂H N/A 113100-53-1

*Note: The target compound’s CAS number corresponds to its carboxylic acid form in ; the ester form is inferred.

Crystallographic and Structural Insights

  • Crystal Packing: Related pyrazole derivatives (e.g., methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate) crystallize in monoclinic systems (space group P21/n) with dihedral angles >75°, suggesting steric hindrance from bulky substituents .
  • Hydrogen Bonding : Weak C–H⋯O interactions stabilize crystal lattices, as observed in analogs like 1-(4-methoxyphenyl)-3-trifluoromethyl-5-trimethoxyphenyl-pyrazole .

Biological Activity

Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate, also known as a pyrazole derivative, has attracted considerable attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₁F₃N₂O₃
  • Molecular Weight : 286.21 g/mol
  • CAS Number : 1004193-05-8

The compound features a pyrazole ring connected to a phenoxy group with a trifluoromethyl substituent. This structural configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antifungal Activity : Studies have shown that derivatives of this compound can inhibit the growth of various phytopathogenic fungi. For example, some synthesized compounds demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial effects against several pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, contributing to the search for new antibiotics .
  • Anti-inflammatory Effects : Certain derivatives of this pyrazole compound have been identified as selective COX-2 inhibitors, exhibiting significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Starting Materials : The synthesis begins with 3-(trifluoromethyl)phenol and 1H-pyrazole-3-carboxylic acid.
  • Reactions :
    • Alkylation reactions are conducted to form the desired phenoxyalkane.
    • Subsequent reactions may include oxidation or reduction to modify the compound's functional groups for enhanced biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated moderate antifungal activity against Gibberella zeae and other fungi with inhibition rates exceeding 50%.
Identified as a selective COX-2 inhibitor with significant anti-inflammatory properties, showing IC50 values comparable to established drugs.
Investigated antibacterial properties against various pathogens, contributing to the development of new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., pyrazole-carboxylates) are synthesized via alkylation of pyrazole intermediates with halogenated phenoxy-methyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Yields (e.g., 77–85% in related compounds) depend on solvent choice (e.g., ethyl acetate/light petroleum ether for crystallization) and reaction time. Optimization may require screening catalysts (e.g., phase-transfer catalysts) or microwave-assisted methods to reduce side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm substitution patterns (e.g., chemical shifts for trifluoromethyl groups at δ 7.4–7.8 ppm in aromatic regions) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
  • ESI-MS : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • HPLC-PDA : For purity assessment (>95% purity) using reversed-phase columns (C18) with acetonitrile/water gradients .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility is evaluated in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via saturation shake-flask methods. Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (e.g., >150°C for related pyrazoles) .
  • pH Stability : Incubation in buffered solutions (pH 2–12) followed by HPLC monitoring for degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Dose-Response Repetition : Triplicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Mechanistic Profiling : Comparative studies using pathway-specific inhibitors (e.g., mTOR inhibitors in autophagy assays) to validate target engagement .

Q. How can mechanistic studies elucidate the role of this compound in modulating autophagy or kinase pathways?

  • Methodological Answer :

  • Western Blotting : Quantify autophagy markers (LC3-II, p62) and kinase activity (phospho-mTOR, phospho-p70S6K) in treated vs. control cells .
  • siRNA Knockdown : Validate target specificity by silencing mTOR or ATG genes and observing rescue effects .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

  • Methodological Answer :

  • Rodent Models : Use xenograft mice (e.g., prostate cancer models) for efficacy studies. Monitor plasma concentrations via LC-MS/MS to calculate AUC and half-life .
  • Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) administration followed by autoradiography or scintillation counting .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Substituent Variation : Modify the phenoxy-methyl group (e.g., replace trifluoromethyl with cyano or nitro groups) and test bioactivity .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., mTOR kinase domain) .

Q. What methodologies ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step synthesis (e.g., molar ratios, solvent volumes) and characterization data (e.g., NMR spectra) .
  • Collaborative Validation : Multi-lab studies using identical batches to compare bioactivity and physicochemical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Methyl 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

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